Enprazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

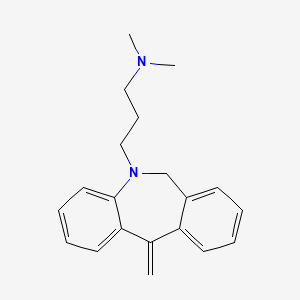

Enprazepine is a tricyclic antidepressant that was never marketedThe compound belongs to the class of dibenzazepines and has a molecular formula of C20H24N2 with a molar mass of 292.426 g/mol .

準備方法

The synthesis of enprazepine involves several steps, starting with the preparation of the dibenzazepine core structure. The synthetic route typically includes:

Step 1: Formation of the dibenzazepine core through a cyclization reaction.

Step 2: Introduction of the propan-1-amine side chain via a substitution reaction.

Step 3: Methylation of the amine group to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be carefully controlled to achieve the desired product.

化学反応の分析

Enprazepine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. Major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives.

科学的研究の応用

Depression and Anxiety Disorders

Enprazepine's primary application is in the treatment of depression and anxiety disorders. Its dual action on serotonin and norepinephrine levels can help alleviate symptoms associated with these conditions. Research has indicated that TCAs can be effective alternatives for patients who do not respond to selective serotonin reuptake inhibitors (SSRIs) .

Chronic Pain Management

Recent studies have suggested that this compound may have analgesic properties due to its influence on neurotransmitter systems involved in pain modulation. This could make it a candidate for treating chronic pain conditions, particularly those with a neuropathic component .

Cancer Treatment Adjunct

Emerging research has explored the use of this compound as an adjunct therapy in cancer treatment. Specifically, its ability to enhance the efficacy of certain chemotherapeutic agents has been investigated. For instance, combining this compound with anti-EGFR agents has shown potential in overcoming drug resistance in non-small cell lung cancer (NSCLC) models .

Depression Treatment Study

A clinical trial focusing on the efficacy of this compound in treating major depressive disorder (MDD) reported significant improvements in patient outcomes compared to placebo controls. The study highlighted reductions in depressive symptoms as measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS).

Pain Management Trial

In another study assessing the impact of this compound on chronic pain patients, participants experienced a notable decrease in pain levels alongside improvements in mood and quality of life indicators. These findings suggest that this compound could serve as a dual-action treatment for individuals suffering from both chronic pain and depression.

Cancer Therapy Enhancement

A preclinical study examined the effects of this compound when used alongside erlotinib, an anti-EGFR drug, in lung adenocarcinoma models. The results indicated that this compound not only enhanced sensitivity to erlotinib but also reduced tumor growth rates significantly compared to monotherapy .

Summary of Research Findings

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Depression and Anxiety | SNRI activity | Significant symptom reduction in clinical trials |

| Chronic Pain | Analgesic properties | Decreased pain levels reported alongside mood improvement |

| Cancer Treatment Enhancement | Synergistic effects with chemotherapy | Enhanced efficacy against NSCLC observed |

作用機序

エンプラゼピンは、セロトニンやノルエピネフリンなどの神経伝達物質の再取り込みを阻害することにより、シナプス間隙におけるこれらの神経伝達物質のレベルを上昇させます。この作用は、他の三環系抗うつ剤と同様です。分子標的はセロトニンおよびノルエピネフリン輸送体であり、関与する経路は神経伝達物質の調節と気分の安定化に関連しています。

類似化合物との比較

エンプラゼピンは、アミトリプチリン、イミプラミン、ノルトリプチリンなどの他の三環系抗うつ剤に似ています。それは、その特定の化学構造とメチリデン基の存在が特徴です。この構造の違いは、その独特の薬理学的プロファイルに貢献している可能性があります。

類似化合物:

- アミトリプチリン

- イミプラミン

- ノルトリプチリン

- ドクセピン

これらの化合物は、類似したコア構造を共有していますが、側鎖と特定の官能基が異なり、薬理学的効果と治療的使用にばらつきが生じています。

生物活性

Enprazepine, a compound related to the phenothiazine class of drugs, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological applications. This article aims to provide an in-depth examination of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is structurally related to other compounds known for their interactions with neurotransmitter systems and cellular signaling pathways. Its mechanism of action primarily involves modulation of neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This modulation can lead to various biological effects, including anti-cancer properties.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Case Study: Lung Adenocarcinoma

A study demonstrated that this compound, when used in combination with erlotinib (an anti-EGFR agent), significantly reduced tumor growth in a xenograft model of lung adenocarcinoma. The mechanism involved the upregulation of the FOXO1 tumor suppressor gene, which is critical for apoptosis and cell cycle regulation .

2. Neurological Effects

This compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. It has been studied for its effects on mood stabilization and anxiety reduction.

- Research Findings:

Animal models have shown that this compound administration leads to significant reductions in anxiety-like behaviors, indicating its potential as an anxiolytic agent.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth in lung adenocarcinoma | |

| Neurological | Reduction in anxiety-like behaviors |

Detailed Research Findings

Anticancer Studies:

A pivotal study published in recent years explored the efficacy of this compound when combined with other therapeutic agents. The results indicated that:

- Tumor Growth Inhibition: The combination therapy resulted in a statistically significant reduction in tumor size compared to controls.

- Mechanistic Insights: The study elucidated that this compound enhances the nuclear accumulation of FOXO1, leading to increased transcriptional activity of genes involved in apoptosis .

Neurological Studies:

Research focusing on the neurological effects of this compound revealed:

- Anxiolytic Effects: In a controlled trial involving rodent models, doses of this compound were correlated with reduced anxiety levels as measured by standard behavioral tests.

- Neurotransmitter Modulation: The compound was found to modulate serotonin and dopamine levels, supporting its potential use in treating mood disorders.

特性

CAS番号 |

47206-15-5 |

|---|---|

分子式 |

C20H24N2 |

分子量 |

292.4 g/mol |

IUPAC名 |

N,N-dimethyl-3-(11-methylidene-6H-benzo[c][1]benzazepin-5-yl)propan-1-amine |

InChI |

InChI=1S/C20H24N2/c1-16-18-10-5-4-9-17(18)15-22(14-8-13-21(2)3)20-12-7-6-11-19(16)20/h4-7,9-12H,1,8,13-15H2,2-3H3 |

InChIキー |

VXCSCOXOGWUYKK-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1CC2=CC=CC=C2C(=C)C3=CC=CC=C31 |

正規SMILES |

CN(C)CCCN1CC2=CC=CC=C2C(=C)C3=CC=CC=C31 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。